Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6(10(14)15-2)13-8-7-3-4-16-9(7)12-5-11-8/h3-6H,1-2H3,(H,11,12,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJSJWDHBXNZLR-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=C2C=CSC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC1=C2C=CSC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the thieno[2,3-d]pyrimidine class of compounds, which are known for their diverse biological activities. The molecular structure can be summarized as follows:
- Chemical Formula : C₉H₁₀N₂OS
- Molecular Weight : 194.25 g/mol
Anticancer Properties
Recent studies have indicated that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a series of 4-amino-thieno[2,3-d]pyrimidines were found to inhibit key pathways involved in tumor growth:
- Mechanism : Inhibition of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors.
- IC₅₀ Values : One derivative demonstrated an IC₅₀ of 3 nM against cancer cell lines such as MDA-MB-231 and HT1080, indicating potent antiproliferative effects .
Antimicrobial Activity
Thieno[2,3-d]pyrimidines have also been explored for their antimicrobial properties. A study highlighted their effectiveness against Mycobacterium tuberculosis, suggesting that the compound could serve as a prodrug scaffold for antibacterial applications:
- Activity Spectrum : Effective against Gram-positive bacteria like MRSA and some Gram-negative strains.
- Mechanism : The formation of antimycobacterial metabolites through activation by nitroreductase enzymes .
Study 1: Cytotoxicity Evaluation
A cytotoxicity study evaluated various thieno[2,3-d]pyrimidine derivatives against human cancer cell lines. The results indicated that compounds with specific substitutions on the thiophene ring exhibited enhanced cytotoxic effects:
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| Compound 1 | MCF-7 | 4.3 |
| Compound 2 | MDA-MB-231 | 50.0 |
| Compound 3 | HT1080 | 8.37 |
Findings : Compound 3 showed the highest selectivity index, making it a candidate for further development .
Study 2: Structure-Activity Relationship (SAR)
A SAR analysis was conducted to understand how modifications to the thieno[2,3-d]pyrimidine scaffold influenced biological activity:
Scientific Research Applications
Medicinal Chemistry Applications
Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate is primarily studied for its potential therapeutic effects. The thieno[2,3-d]pyrimidine scaffold has been associated with various biological activities, making it a valuable target for drug development.
Anticancer Activity
Research indicates that compounds containing the thieno[2,3-d]pyrimidine moiety exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways involved in cell survival and growth, such as the PI3K/Akt pathway.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for similar compounds have been reported to be in the range of 128 to 256 µg/mL, indicating potential as a lead compound for antibiotic development.
Enzyme Inhibition
The compound is also being investigated for its ability to inhibit specific enzymes that play crucial roles in various diseases. For example, thieno[2,3-d]pyrimidine derivatives have shown promise as inhibitors of kinases involved in cancer progression and inflammatory processes. This makes them attractive candidates for the development of targeted therapies.
Case Study: Synthesis and Evaluation
A study published in Synthesis detailed the synthesis of several thieno[2,3-d]pyrimidine derivatives, including this compound. The derivatives were evaluated for their biological activity against a panel of protein kinases and exhibited varying degrees of inhibition, suggesting their potential use as kinase inhibitors in cancer therapy .
Table: Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
Chemical Reactions Analysis
Formation of the Propanoate Ester
The propanoate ester is introduced through alkylation or esterification. For example:
-
Alkylation : Reaction of the amino intermediate with a chiral propanoate derivative (e.g., methyl (S)-2-bromo-propanoate) under basic conditions (e.g., DIEA) forms the amino-ester linkage .
-
Esterification : Direct esterification of the amino group with a propanoic acid derivative using coupling agents (e.g., HATU) or activation via mixed anhydrides.
Key Analytical Data
| Compound | 1H NMR (δ) | MS (m/z) | HRMS |
|---|---|---|---|
| Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate | δ 8.26 (s, 1H), 7.50 (d, J=7.2 Hz, 2H), 5.92 (s, 1H) | 398 (M+H)+ | C₁₈H₂₂F₃N₅O₂: 397.1726 |
Reaction Pathway
-
Core Formation : Cyclization of methyl 2-mercaptoacetate with a chlorothienopyrimidine precursor .
-
Amination : Substitution of chlorine with an amine group via SNAr .
-
Alkylation : Reaction of the amine with a chiral propanoate derivative to form the ester .
Critical Reaction Conditions
-
Base : DIEA (N,N-diisopropylethylamine) for deprotonation and activation .
-
Temperature : Heating at 120°C to drive substitution reactions .
-
Solvent : sec-BuOH or DMF for compatibility with reactants .
Challenges and Optimizations
-
Stereoselectivity : Achieved via chiral starting materials or asymmetric catalysis.
-
Purity : Purification via HPLC ensures removal of byproducts .
-
Scalability : Reactions optimized for yield (e.g., 4b : 59% yield) .
This synthesis pathway highlights the integration of nucleophilic substitution, alkylation, and stereoselective techniques to produce this compound, with analytical validation ensuring structural integrity .
Q & A
Q. What are the optimal synthesis routes for Methyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate?
The compound can be synthesized via reductive amination , a method adapted from related thienopyrimidine derivatives. For example, thieno[2,3-d]pyrimidin-6-carbaldehyde intermediates can react with chiral amines under controlled pH (e.g., pH 6) using sodium cyanoborohydride as a reducing agent. This approach yields derivatives with high enantiomeric purity (86–91% yields) . Alternative routes involve Dess-Martin periodinane (DMP) for oxidation steps, which outperforms ceric ammonium nitrate in aqueous conditions (91% vs. lower yields) .
Q. Key Steps :
- Oxidation : Use DMP for efficient aldehyde formation.
- Reductive Amination : Sodium cyanoborohydride in dry methanol under argon.
- Purification : Recrystallization or chromatography for enantiomeric separation.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
Characterization should include:
- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretches).
- NMR (¹H/¹³C) : For stereochemical confirmation. For example, the (2S)-configuration shows distinct splitting patterns for methyl and amino protons .
- Melting Point Analysis : Decomposition points >300°C indicate thermal stability .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
Q. How can researchers ensure enantiomeric purity during synthesis?
Use chiral auxiliaries or asymmetric catalysis . For instance, starting with L-glutamic acid derivatives or employing chiral catalysts during reductive amination ensures retention of the (2S)-configuration . Polarimetric analysis or chiral HPLC can validate enantiopurity.
Advanced Research Questions
Q. How can solvent choice and reaction pH influence yield in reductive amination?
- Solvent Effects : Dry methanol enhances imine intermediate stability, while DMF may accelerate side reactions (e.g., hydrolysis) .
- pH Control : A pH of 6 optimizes the protonation state of the amine and aldehyde, favoring imine formation. Deviations lead to incomplete reactions or byproducts .
Q. Example Optimization :
| Condition | Yield (%) | Notes |
|---|---|---|
| pH 6, Methanol | 87 | Optimal for 3a-d derivatives |
| pH 7, DMF | 45 | Side reactions observed |
Q. How to address discrepancies in yields when using different oxidizing agents?
DMP outperforms ceric ammonium nitrate in oxidizing alcohol intermediates to aldehydes (91% vs. <50% yields) due to its tolerance for trace water . However, DMP’s cost and handling (moisture sensitivity) may necessitate alternative oxidizers like TEMPO/NaOCl for scalability.
Q. What strategies resolve crystallization challenges for X-ray diffraction studies?
Crystal structure determination requires slow evaporation from DMSO/water mixtures. Hydrogen bonding (e.g., C–H···O interactions) stabilizes the lattice, as seen in analogous compounds with dihedral angles of 44–66° between aromatic rings . Additives like trifluoroacetic acid can promote nucleation.
Q. How do steric and electronic effects impact biological activity in thienopyrimidine derivatives?
- Steric Effects : Bulky substituents (e.g., trifluoromethyl groups) reduce dihydrofolate reductase (DHFR) binding affinity.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, improving kinase inhibition.
Q. Case Study :
| Derivative | Substituent | DHFR IC₅₀ (nM) | Notes |
|---|---|---|---|
| 4f | Naphthyl | 12 | High steric hindrance |
| 4g | L-Glutamate | 8 | Enhanced solubility |
Methodological Considerations
Q. How to validate synthetic intermediates when spectral data conflicts with theoretical predictions?
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).
- Isotopic Labeling : Use ¹⁵N-labeled amines to confirm NH coupling patterns .
Q. What protocols mitigate decomposition during high-temperature reactions?
- Inert Atmosphere : Argon or nitrogen prevents oxidation.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and thermal degradation .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Core Modifications : Replace thienopyrimidine with pyrido[3,4-d]pyrimidine to assess ring size effects .
- Side Chain Variations : Introduce polar groups (e.g., hydroxyl, carboxyl) to modulate logP and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
